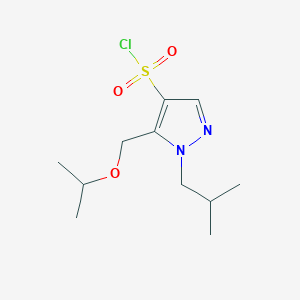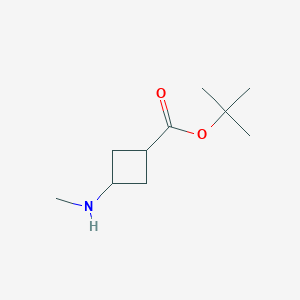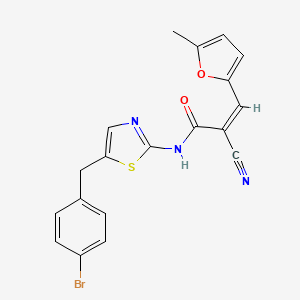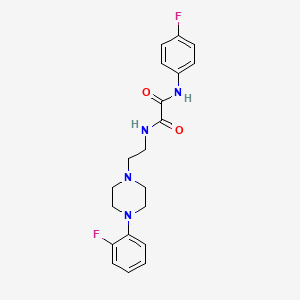
2,4-dichloro-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dichloro-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a 2-oxopiperidin-1-yl group, which is a type of piperidine, a common structure in medicinal chemistry due to its presence in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with the 2,4-dichloro-5-methyl and N-(3-(2-oxopiperidin-1-yl)phenyl) groups attached to the benzene ring . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide group, which could deactivate the benzene ring towards electrophilic aromatic substitution . The 2-oxopiperidin-1-yl group might also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance water solubility compared to a simple aromatic hydrocarbon .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-HIV Activity : A study explored the synthesis of novel primary and secondary benzenesulfonamides, which included variants structurally related to your compound of interest. These compounds demonstrated in vitro antimicrobial and anti-HIV activity, suggesting potential use in treating infections and HIV (Iqbal et al., 2006).
Neurological Applications : Another research focused on a compound, SB-399885, similar to the chemical structure you're interested in. It was found to be a potent, selective 5-HT6 receptor antagonist with potential cognitive-enhancing properties, which could be beneficial in treating neurological conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Cancer Research : A series of benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit COX-2, an enzyme linked to inflammation and cancer. One compound in this series, JTE-522, showed potent, selective COX-2 inhibition and is under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Apoptosis-Inducing Activity in Cancer : Novel benzenesulfonamide derivatives were synthesized and shown to have cytotoxic activity towards various human cancer cell lines. Some of these compounds induced apoptosis in cancer cells, making them potential candidates for anticancer drugs (Żołnowska et al., 2016).
Photodynamic Therapy for Cancer : New zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield. These properties make them promising candidates as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Inhibition of Carbonic Anhydrase I and II : Synthesized benzenesulfonamides showed significant inhibition of carbonic anhydrase I and II, enzymes involved in various physiological processes, including respiration and acid-base balance. This suggests potential therapeutic applications in conditions where carbonic anhydrase activity is a factor (Gul et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-9-17(16(20)11-15(12)19)26(24,25)21-13-5-4-6-14(10-13)22-8-3-2-7-18(22)23/h4-6,9-11,21H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOBOXNFPBLLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)




![3-(furan-2-yl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2714311.png)

![5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714315.png)
![(3E)-3-[(4-ethoxyanilino)methylidene]chromene-2,4-dione](/img/structure/B2714316.png)

![3-{[6-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2714319.png)